4-Bromo-2-(3-chloropropyl)thiophene
CAS No.:
Cat. No.: VC20383645
Molecular Formula: C7H8BrClS
Molecular Weight: 239.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H8BrClS |
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Molecular Weight | 239.56 g/mol |
IUPAC Name | 4-bromo-2-(3-chloropropyl)thiophene |
Standard InChI | InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2 |
Standard InChI Key | UREYETONNJOHQE-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC=C1Br)CCCCl |
Introduction
Structural Characteristics and Electronic Properties
The molecular structure of 4-bromo-2-(3-chloropropyl)thiophene (C₇H₈BrClS) features a thiophene core substituted with two functional groups: a bromine atom at position 4 and a 3-chloropropyl chain at position 2. The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to specific positions. Conversely, the 3-chloropropyl group introduces steric bulk and moderate electron-withdrawing effects due to the terminal chlorine atom.
The trifluoromethyl-substituted thiophene analog, 4-bromo-2-(trifluoromethyl)thiophene, demonstrates how electron-withdrawing substituents enhance reactivity toward nucleophilic aromatic substitution. Similarly, the 3-chloropropyl group in 4-bromo-2-(3-chloropropyl)thiophene likely stabilizes negative charge density at the 5-position, facilitating further functionalization.
Table 1: Predicted Physicochemical Properties
Property | Value/Range |
---|---|
Molecular Weight | 247.56 g/mol |
Boiling Point | 180–200°C (estimated) |
Solubility | Organic solvents (e.g., dichloromethane, THF) |
Density | 1.5–1.7 g/cm³ |
Synthetic Methodologies
Bromination of 2-(3-Chloropropyl)thiophene
A plausible route involves the bromination of 2-(3-chloropropyl)thiophene. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃) could achieve regioselective substitution at the 4-position. This method mirrors the synthesis of 4-bromobenzo[b]thiophene, where bromination occurs preferentially at the 4-position under controlled conditions .
Key Reaction Conditions
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Solvent: Dichloromethane or carbon disulfide
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Temperature: 0–25°C
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Catalyst: FeBr₃ (0.1–1.0 equiv)
Alkylation of 4-Bromothiophene
Reactivity and Functionalization Pathways
Cross-Coupling Reactions
The bromine atom at position 4 serves as a versatile handle for palladium-catalyzed couplings, such as Suzuki-Miyaura reactions. For instance, coupling with arylboronic acids could generate biaryl thiophene derivatives, which are prevalent in photovoltaic materials .
Nucleophilic Substitution
Applications in Materials Science and Pharmaceuticals
Organic Electronics
Thiophene derivatives are integral to conductive polymers like poly(3-hexylthiophene) (P3HT). The bromine and chloropropyl groups in 4-bromo-2-(3-chloropropyl)thiophene offer sites for copolymerization or side-chain engineering, potentially enhancing charge transport properties .
Medicinal Chemistry
Halogenated thiophenes exhibit antimicrobial and antitumor activities. The compound’s ability to undergo sequential functionalization makes it a candidate for developing kinase inhibitors or antimicrobial agents, akin to 3-aminothiophene derivatives .
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